molecular formula C11H13NO2 B14334455 Methyl phenyl(prop-2-en-1-yl)carbamate CAS No. 104189-19-7

Methyl phenyl(prop-2-en-1-yl)carbamate

Cat. No.: B14334455
CAS No.: 104189-19-7
M. Wt: 191.23 g/mol
InChI Key: LOGYFLVQUHBASH-UHFFFAOYSA-N
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Description

Methyl phenyl(prop-2-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes a phenyl group, a prop-2-en-1-yl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl phenyl(prop-2-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with prop-2-en-1-ol in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts that facilitate the carbamoylation process .

Chemical Reactions Analysis

Types of Reactions: Methyl phenyl(prop-2-en-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl phenyl(prop-2-en-1-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of drugs with carbamate moieties.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl phenyl(prop-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction is often facilitated by the presence of the phenyl and prop-2-en-1-yl groups, which enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Methyl phenyl(prop-2-en-1-yl)carbamate is unique due to the combination of its phenyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl phenyl(prop-2-en-1-yl)carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 205.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may act as an inhibitor of specific enzymes, including cyclooxygenase (COX), which is crucial in the inflammatory response.

Enzyme Inhibition

In vitro studies have shown that this compound exhibits selective inhibition of COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent with a reduced risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity IC50 Value (μM) Remarks
COX-2 Inhibition6.71Comparable to indomethacin
Anti-inflammatoryNot specifiedPotential for development as a NSAID
CytotoxicityNot reportedFurther studies needed

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Anti-inflammatory Activity : A study evaluated a series of carbamate derivatives for their COX inhibitory activities. This compound was among the most active compounds, demonstrating significant inhibition of COX enzymes, particularly COX-2 .
  • Pharmacokinetic Properties : The compound's pharmacokinetic properties were assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. Results indicated favorable drug-like characteristics, suggesting good oral bioavailability and metabolic stability .
  • Toxicity Studies : Preliminary toxicity assessments revealed that this compound has a low potential for adverse effects at therapeutic doses, making it a candidate for further development in anti-inflammatory therapies .

Properties

CAS No.

104189-19-7

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl N-phenyl-N-prop-2-enylcarbamate

InChI

InChI=1S/C11H13NO2/c1-3-9-12(11(13)14-2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3

InChI Key

LOGYFLVQUHBASH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CC=C)C1=CC=CC=C1

Origin of Product

United States

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